molecular formula C14H23NO5 B1421503 8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1160246-86-5

8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1421503
CAS No.: 1160246-86-5
M. Wt: 285.34 g/mol
InChI Key: LYLRTOVRNNYTRC-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Features

The molecular geometry of this compound is defined by its distinctive spirocyclic architecture, where two ring systems share a common carbon atom, creating a rigid three-dimensional framework. The spiro center serves as the junction between a five-membered oxetane-like ring and a six-membered piperidine-like ring, with the oxygen and nitrogen heteroatoms positioned strategically within these cyclic structures. The International Union of Pure and Applied Chemistry name, 8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid, precisely defines the connectivity and substitution pattern of this complex molecule.

The stereochemical features of this compound are particularly noteworthy due to the presence of multiple chiral centers and the constrained nature of the spirocyclic system. The spiro carbon atom itself does not constitute a stereocenter, but the substitution pattern and ring fusion create an inherently chiral environment. The carboxylic acid functionality is positioned at the 3-position of the five-membered ring, while the nitrogen atom at the 8-position bears the bulky tert-butoxycarbonyl protecting group. This spatial arrangement creates significant steric interactions that influence the overall molecular conformation and reactivity patterns.

The tert-butoxycarbonyl group introduces additional conformational constraints due to its bulky nature and the electron-withdrawing character of the carbonyl functionality. The presence of this protecting group not only modifies the electronic properties of the nitrogen atom but also creates a substantial steric shield that affects the accessibility of the nitrogen center. The carboxylic acid moiety at the 3-position exists in equilibrium between its protonated and deprotonated forms, depending on the solution conditions, which can significantly impact the molecular geometry through intramolecular hydrogen bonding interactions.

Structural Parameter Value Source
Molecular Formula C₁₄H₂₃NO₅
Molecular Weight 285.34 g/mol
Chemical Abstracts Service Number 1160246-86-5
PubChem Compound Identifier 49761238
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)C(=O)O

Conformational Dynamics in Solution and Solid State

The conformational dynamics of this compound in solution are governed by the interplay between ring strain, steric interactions, and electronic effects arising from the heteroatoms and functional groups present in the molecule. The spirocyclic framework imposes significant conformational restrictions, limiting the number of accessible conformations compared to linear or monocyclic analogs. The five-membered ring containing the oxygen heteroatom adopts envelope or twist conformations to minimize ring strain, while the six-membered ring typically exists in chair or boat conformations.

The presence of the tert-butoxycarbonyl protecting group creates a substantial steric environment around the nitrogen atom, influencing the preferred conformations of the six-membered ring. Nuclear magnetic resonance spectroscopy studies would be expected to reveal restricted rotation around the nitrogen-carbonyl bond due to the partial double-bond character arising from resonance stabilization. This restricted rotation manifests as temperature-dependent nuclear magnetic resonance spectra, where coalescence phenomena can be observed at elevated temperatures.

In the solid state, the compound likely adopts a specific conformation that maximizes intermolecular interactions while minimizing steric clashes. The carboxylic acid functionality can participate in hydrogen bonding networks with neighboring molecules, potentially leading to the formation of dimeric or polymeric structures in the crystal lattice. The three-dimensional structure of the solid state would be further stabilized by van der Waals interactions between the hydrocarbon portions of adjacent molecules, particularly involving the tert-butyl groups.

The conformational preferences in solution are also influenced by solvent effects, where polar protic solvents can stabilize conformations that expose the carboxylic acid and nitrogen functionalities for hydrogen bonding interactions. Conversely, nonpolar solvents may favor conformations that minimize the exposure of polar groups to the solvent environment. Temperature variations can significantly affect the conformational equilibria, with higher temperatures providing sufficient thermal energy to access higher-energy conformations that may be inaccessible at room temperature.

Comparative Analysis with Related Spirocyclic Carboxylic Acids

The structural characteristics of this compound can be better understood through comparison with related spirocyclic carboxylic acids found in the chemical literature. Spiro[4.5]decane-1-carboxylic acid represents the parent hydrocarbon analog without heteroatoms, providing a baseline for understanding the effects of oxygen and nitrogen incorporation. The introduction of heteroatoms in the spirocyclic framework significantly alters the electronic distribution and conformational preferences compared to the all-carbon analog.

Spiro[4.5]decane-3-carboxylic acid, with its carboxylic acid functionality positioned differently from the target compound, demonstrates how subtle changes in substitution patterns can dramatically affect molecular properties. The positioning of the carboxylic acid at the 3-position versus the 1-position creates different steric environments and potential for intramolecular interactions. The presence of nitrogen and oxygen heteroatoms in this compound introduces additional complexity through their lone pairs and electronegativity differences.

8-Azaspiro[4.5]decane serves as an important reference compound, representing the nitrogen-containing spirocyclic core without the oxygen heteroatom. This compound has a molecular formula of C₉H₁₇N and molecular weight of 139.24 g/mol, significantly smaller than the target compound due to the absence of protecting groups and additional functionalization. The comparison highlights the substantial structural modifications introduced by the tert-butoxycarbonyl protection and the oxygen heteroatom incorporation.

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid provides insight into the effects of sulfur versus oxygen incorporation in the spirocyclic framework. With a molecular formula of C₉H₁₅NO₂S and molecular weight of 201.29 g/mol, this compound demonstrates how different heteroatoms can influence the overall molecular properties while maintaining the general spirocyclic architecture. The larger atomic radius and different electronic properties of sulfur compared to oxygen create distinct conformational preferences and reactivity patterns.

Compound Molecular Formula Molecular Weight Key Structural Features Reference
This compound C₁₄H₂₃NO₅ 285.34 g/mol Oxa-azaspiro system with tert-butoxycarbonyl protection
Spiro[4.5]decane-1-carboxylic acid C₁₁H₁₈O₂ 182.25 g/mol All-carbon spirocyclic framework
8-Azaspiro[4.5]decane C₉H₁₇N 139.24 g/mol Nitrogen-containing spiro system
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid C₉H₁₅NO₂S 201.29 g/mol Thia-azaspiro system with carboxylic acid

The pharmaceutical potential of spirocyclic compounds has been recognized in medicinal chemistry, where the rigid three-dimensional architecture provides opportunities for selective biological interactions. The incorporation of nitrogen atoms in spirocyclic frameworks, as exemplified by azaspiro compounds, opens new pathways for drug development by enabling the design of compounds with enhanced selectivity and efficacy. The unique structural features of this compound position it as a valuable synthetic intermediate for accessing diverse chemical libraries with potential biological activity.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLRTOVRNNYTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid is a chemical compound with a unique spiro structure, containing both an oxa (oxygen-containing) and an azaspiro (nitrogen-containing) ring system. It is also referred to as 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid.

Chemical Properties

Property Value
CAS No. 1160246-86-5, 2228087-03-2
Molecular Formula C14H23NO5
Molecular Weight 285.34
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
Solubility Not available

Stock Solution Preparation

To prepare a stock solution of this compound, it is crucial to select an appropriate solvent based on the product's solubility. Heating the tube to 37°C and sonicating in an ultrasonic bath can aid dissolution. The prepared solution should be stored in separate packages to prevent failure from repeated freezing and thawing.

Complete Stock Solution Preparation Table

Prepare Stock Solution 1 mg 5 mg 10 mg
1 mM 3.5046 mL 17.523 mL 35.0459 mL
5 mM 0.7009 mL 3.5046 mL 7.0092 mL
10 mM 0.3505 mL 1.7523 mL 3.5046 mL

In vivo Formulation

For in vivo studies, a clear solution is essential. The following methods can be employed:

  • DMSO, PEG300, Tween 80, and ddH2O: Dissolve the drug in DMSO, then add PEG300, Tween 80, and ddH2O sequentially, ensuring the solution is clear after each addition.
  • DMSO and Corn Oil: Dissolve the drug in DMSO, then add corn oil, ensuring the solution is clear.

Chemical Reactions Analysis

Types of Reactions

8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to act as a potential intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations makes it an attractive target for drug design.

Case Study: Anticancer Agents
Research has indicated that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, modifications of the 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro framework have been explored for their efficacy against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Organic Synthesis

8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in constructing more complex molecules.

Example: Synthesis of Peptides
The compound can be utilized in peptide synthesis due to its carboxylic acid functionality, which can form amide bonds with amino acids. This application is critical in developing peptide-based therapeutics .

Material Science

The compound's unique properties also open avenues in material science, particularly in creating polymers or other materials with specific functionalities.

Research Insight: Polymer Chemistry
Studies have shown that incorporating spirocyclic units into polymer backbones can enhance mechanical properties and thermal stability, making them suitable for advanced material applications .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/References
Medicinal ChemistrySynthesis of potential anticancer agentsEffective against various cancer cell lines
Organic SynthesisBuilding block for peptide synthesisUseful in forming amide bonds with amino acids
Material ScienceEnhancements in polymer propertiesImproved mechanical and thermal stability

Mechanism of Action

The mechanism of action of 8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted side reactions .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in heteroatom composition, substituent positions, and functional groups. These variations influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural Comparison
Compound Name Molecular Formula MW Heteroatoms Substituent Positions Key Features
Target Compound (CAS 1160246-86-5) C₁₄H₂₃NO₅ 285.34 2-oxa, 8-aza Boc (8), COOH (3) Conformationally rigid, high polarity
2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide (7h) C₁₄H₂₃NO₆S 333.40 8-thia (sulfone), 2-aza Boc (2), COOH (3) Sulfone group increases polarity, MP: 172–175°C
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid (7g) C₁₄H₂₃NO₅ 285.34 8-oxa, 2-aza Boc (2), COOH (1) Positional isomer, lower MP: 123–125°C
8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₄H₂₄N₂O₄ 284.35 2,8-diaza Boc (8), COOH (3) Increased basicity, stored at 2–8°C
8-[(tert-Butoxy)carbonyl]-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid C₁₄H₂₁N₂O₅ 297.33 1-oxo, 2,8-diaza Boc (8), COOH (4) Ketone enhances reactivity, MFCD22209412
Key Observations :
  • Heteroatom Effects : Sulfur (in 7h) increases molecular weight and polarity, while nitrogen (in diaza analogs) enhances basicity .
  • Substituent Positioning: The Boc group at 8 vs. For example, the target compound’s Boc at 8 may improve metabolic stability compared to 7g .
  • Functional Groups : Ketones (e.g., 1-oxo in ) introduce sites for nucleophilic attack, whereas sulfones (7h) improve solubility but complicate synthesis .

Biological Activity

8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS Number: 1160246-86-5) is a complex organic compound characterized by its spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and biological research.

The molecular formula of this compound is C14H23NO5, with a molecular weight of 285.34 g/mol. The presence of the Boc group enhances its utility in organic synthesis by providing steric protection to amine functionalities, allowing selective reactions at other sites on the molecule.

PropertyValue
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
CAS Number1160246-86-5
Boiling Point435.0 ± 45.0 °C (Predicted)
Density1.21 ± 0.1 g/cm³ (Predicted)
pKa4.33 ± 0.20 (Predicted)

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. A common synthetic route includes the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine, which leads to the formation of the Boc-protected amine.

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction : Achieved with agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution : Nucleophilic substitution reactions can occur at the Boc-protected amine site using alkyl halides.

Biological Activity

Research into the biological activity of this compound reveals several promising applications:

Antibacterial Properties

Recent studies have indicated that derivatives of spirocyclic compounds, including those related to this compound, exhibit significant antibacterial activity against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus . The mechanism behind this antibacterial action often involves inhibition of bacterial topoisomerases, crucial enzymes for DNA replication and repair.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly against bacterial topoisomerases . In vitro assays demonstrated that certain derivatives show balanced dual enzyme inhibition, which correlates with their antibacterial efficacy.

Case Studies

  • Study on Dual Inhibitors : A study published in the Journal of Medicinal Chemistry highlighted the development of dual inhibitors targeting DNA gyrase and topo IV, showcasing how modifications to the spirocyclic structure can enhance antibacterial activity against resistant strains .
  • Enzyme Mechanism Research : Another investigation focused on the compound's interaction with specific molecular targets within bacterial cells, revealing insights into its potential as a substrate in biochemical assays .

Q & A

Q. What computational tools validate the compound’s conformational stability?

  • Recommendations :
  • DFT calculations (e.g., Gaussian 16) model spirocyclic ring strain and predict thermochemical stability.
  • Molecular dynamics simulations assess solvent interactions (e.g., chloroform vs. DMSO) for NMR correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid

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